Cas no 1021229-17-3 (5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide)

5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 1,2-oxazole carboxamide moiety via an ethyl spacer. Its structural complexity and functional group arrangement suggest potential utility as a pharmacologically active scaffold, particularly in kinase inhibition or receptor modulation applications. The piperidine substitution enhances solubility and bioavailability, while the oxazole-carboxamide group may contribute to binding affinity and selectivity. This compound is of interest in medicinal chemistry for its modular design, enabling further derivatization for structure-activity relationship studies. Its synthetic accessibility and well-defined reactivity profile make it a versatile intermediate for targeted drug discovery efforts.
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide structure
1021229-17-3 structure
商品名:5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
CAS番号:1021229-17-3
MF:C17H21N7O2
メガワット:355.394342184067
CID:5456243
PubChem ID:27478839

5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • F2902-0477
    • 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
    • VU0505473-1
    • 1021229-17-3
    • 5-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
    • AKOS024475755
    • 5-Methyl-N-[2-[4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-isoxazolecarboxamide
    • インチ: 1S/C17H21N7O2/c1-12-9-14(22-26-12)17(25)18-5-8-24-16-13(10-21-24)15(19-11-20-16)23-6-3-2-4-7-23/h9-11H,2-8H2,1H3,(H,18,25)
    • InChIKey: VOWUCJXWPFVPOV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=CC(C(NCCN2C3C(C=N2)=C(N2CCCCC2)N=CN=3)=O)=N1

計算された属性

  • せいみつぶんしりょう: 355.17567294g/mol
  • どういたいしつりょう: 355.17567294g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 102Ų

じっけんとくせい

  • 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 626.4±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.15±0.46(Predicted)

5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2902-0477-10μmol
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
10μl
$69.0 2023-04-30
Life Chemicals
F2902-0477-20μmol
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
20μl
$79.0 2023-04-30
Life Chemicals
F2902-0477-2mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
2mg
$59.0 2023-04-30
Life Chemicals
F2902-0477-20mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2902-0477-40mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
40mg
$140.0 2023-04-30
Life Chemicals
F2902-0477-3mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
3mg
$63.0 2023-04-30
Life Chemicals
F2902-0477-4mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
4mg
$66.0 2023-04-30
Life Chemicals
F2902-0477-10mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
10mg
$79.0 2023-04-30
Life Chemicals
F2902-0477-15mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
15mg
$89.0 2023-04-30
Life Chemicals
F2902-0477-5mg
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
1021229-17-3 90%+
5mg
$69.0 2023-04-30

5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide 関連文献

5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamideに関する追加情報

Introduction to 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS No. 1021229-17-3)

5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1021229-17-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of this compound features a 5-methyl substituent attached to an N-terminal carboxamide group, which is further linked to a longer aliphatic chain. This chain terminates with a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold that is well-known for its presence in various bioactive molecules. The presence of a piperidin-1-yl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between this compound and biological targets. The pyrazolo[3,4-d]pyrimidine core is particularly interesting as it has been shown to interact with enzymes and receptors involved in critical cellular pathways. For instance, studies suggest that this scaffold can modulate kinases and other enzymes implicated in cancer progression, making it a valuable candidate for further investigation.

In addition to its structural complexity, 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide exhibits notable pharmacological activity. Preclinical studies have demonstrated that this compound can exhibit inhibitory effects on various therapeutic targets. Specifically, its ability to interact with protein kinases has been highlighted as a potential mechanism for its anti-cancer properties. The carboxamide group and the aliphatic chain contribute to the compound's binding affinity and specificity, which are crucial factors in drug design.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the 5-methyl group and the subsequent attachment of the pyrazolo[3,4-d]pyrimidine moiety are critical steps that require careful optimization. Advanced synthetic techniques, such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling reactions, have been employed to streamline the synthesis process.

One of the most compelling aspects of 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is its potential for further derivatization. By modifying various functional groups within its structure, researchers can explore new analogs with enhanced biological activity or improved pharmacokinetic properties. This flexibility makes it an attractive scaffold for structure-based drug design initiatives.

The compound's interaction with biological targets has been further investigated using high-throughput screening (HTS) techniques. These studies have provided valuable insights into its binding modes and potential therapeutic applications. For example, initial HTS results suggest that this molecule may have utility in treating inflammatory diseases by modulating key signaling pathways involved in inflammation.

As research progresses, the use of computational methods such as molecular dynamics simulations and quantum mechanical calculations will play an increasingly important role in understanding the behavior of this compound both in vitro and in vivo. These tools can help predict how changes in its structure will affect its biological activity, thereby guiding the design of more effective derivatives.

The development of novel pharmaceuticals often involves a multidisciplinary approach, combining expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide exemplifies this collaborative effort. Its unique structure and promising biological activity make it a compelling candidate for further clinical investigation.

In conclusion, 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS No. 1021229-17-3) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique features, including the presence of a 5-methyl substituent, an N-terminal carboxamide group, and a pyrazolo[3,4-d]pyrimidine core, contribute to its promising biological activity. Ongoing research aims to fully elucidate its mechanism of action and explore its therapeutic potential across various disease indications.

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